5-Oxazolecarboxaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-Oxazolecarboxaldehyde has been explored through various methodologies. One notable approach involves the intramolecular Pd(II)-catalyzed cyclization of propargylamides, offering a straightforward pathway to synthesize 2-substituted 5-oxazolecarbaldehydes. This method is well-tolerated by a broad range of aryl, heteroaryl, and alkyl propargylamides, presenting an alternative to the formylation on oxazole rings which often yields unsatisfactory regioselectivity and yields (Beccalli et al., 2008).
Molecular Structure Analysis
The molecular structure of 5-Oxazolecarboxaldehyde and its derivatives has been a subject of study to understand their chemical behavior and properties. For instance, the crystal structure analysis of related compounds provides insights into their conformation and reactivity, although specific studies on 5-Oxazolecarboxaldehyde's structure were not directly found in the provided articles.
Chemical Reactions and Properties
5-Oxazolecarboxaldehyde participates in a variety of chemical reactions, demonstrating its versatile reactivity. One example includes its role in the synthesis of 5-alkoxyoxazoles, which can undergo photochemical intramolecular cycloaddition to yield diverse fused oxazoline-benzobicyclo[3.2.1]octadienes. These reactions highlight the compound's utility in forming complex molecular architectures under specific conditions (Šagud et al., 2014).
Physical Properties Analysis
The physical properties of 5-Oxazolecarboxaldehyde, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthesis processes. However, detailed analysis of these properties was not directly provided in the searched articles, indicating a gap in the literature that might require targeted experimental studies.
Chemical Properties Analysis
The chemical properties of 5-Oxazolecarboxaldehyde, including its reactivity with different chemical reagents and conditions, underpin its utility in organic synthesis. For example, its use in the preparation of 2,5-disubstituted oxazoles via metal-free-catalyzed cascade cyclization showcases its ability to participate in complex reactions, offering a practical and simple synthesis route for these compounds (Wan et al., 2010).
Scientific Research Applications
Drug Discovery : It is utilized in drug discovery for lead finding, proteomics, and DNA research (Kolb & Sharpless, 2003).
Synthesis of Adrenaline Analogs : 5-Oxazolecarboxaldehyde is used in synthesizing 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes (Moshkin & Sosnovskikh, 2013).
Photochemical Intramolecular Cycloaddition : It aids in the syntheses of novel cis/trans-4- and cis/trans-5-(2-vinylstyryl)oxazoles, which are used in photochemical intramolecular cycloaddition (Šagud et al., 2014).
Construction of Nitrogen Heterocycles : The compound is used in constructing nitrogen heterocycles under Vilsmeier conditions, such as 5-aryloxazole-4-carboxaldehydes from 2-azidoacetophenones (Majo & Perumal, 1998).
Stereoselective Synthesis : It plays a role in the stereoselective synthesis of 2-oxazoline-4-carboxylates through Lewis acid-catalyzed formal [3+2] cycloadditions (Suga, Shi, & Ibata, 1993).
Synthesis of Organic Compounds : It is useful for synthesizing 2,5-disubstituted-1,3-oxazoles, which are useful in cross-coupling reactions (Williams & Fu, 2010).
Bioreversible Derivatization of Peptides : 5-Oxazolidinone formation may be useful for bioreversible derivatization of peptides containing an α-amido carboxy function, protecting bonds against enzymatic cleavage and improving absorption characteristics (Buur & Bundgaard, 1988).
Potential Bioactive Properties : 5-(4H)-Oxazolones and their benzamides have potential bioactive properties, including anti-lipid peroxidation and inhibitory activity against lipoxygenase (Mavridis et al., 2020).
Asymmetric Organic Syntheses : Used as a chiral auxiliary in transition metal-catalyzed asymmetric organic syntheses (Gómez, Muller, & Rocamora, 1999).
Synthesis of Oxazole Derivatives : It is used in the synthesis of 5-aryloxazole-4-carboxaldehydes and their derivatives (Majo & Perumal, 1997).
Safety And Hazards
5-Oxazolecarboxaldehyde is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with hazard statements H302, H317, and H319 . This means it can be harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye irritation . Therefore, it’s important to use personal protective equipment, avoid contact with skin and eyes, and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
1,3-oxazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-2-4-1-5-3-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFJBRZKRZUDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473949 | |
Record name | 5-OXAZOLECARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxazolecarboxaldehyde | |
CAS RN |
118994-86-8 | |
Record name | 5-Oxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118994-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-OXAZOLECARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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